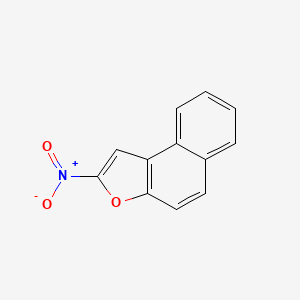

2-Nitronaphtho(2,1-b)furan

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Nitronaphtho(2,1-b)furan, also known as this compound, is a useful research compound. Its molecular formula is C12H7NO3 and its molecular weight is 213.19 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 329124. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

2-Nitronaphtho(2,1-b)furan derivatives have been shown to exhibit potent antimicrobial properties. A study highlighted the synthesis of various naphtho(2,1-b)furan derivatives and their evaluation against different microorganisms. The structure-activity relationship (SAR) indicated that specific substitutions on the naphtho(2,1-b)furan core enhanced antimicrobial efficacy .

Anticancer Properties

Research has identified this compound as a potential anticancer agent. It interacts with cellular DNA, forming adducts that can lead to genotoxic effects. Studies have demonstrated that this compound can induce DNA damage in cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Mechanism of Action

The mechanism involves the formation of reactive intermediates that bind covalently to DNA, leading to mutations and cell death in rapidly dividing cells. This property is particularly valuable for targeting cancer cells while minimizing damage to normal cells .

Biochemical Research

Metabolic Studies

The oxidative metabolism of this compound has been investigated using hepatic microsomes. The study revealed distinct metabolic pathways compared to related compounds, highlighting the influence of nitro and methoxy groups on its metabolic fate. This information is crucial for understanding the pharmacokinetics and potential toxicity of the compound .

G-Quadruplex Targeting

Recent findings suggest that this compound can target G-quadruplex structures in oncogenes like CARD11. This interaction may inhibit gene expression associated with tumor growth, presenting a novel approach for cancer therapy .

Material Science

Synthesis of Functionalized Derivatives

In material science, this compound serves as a building block for synthesizing more complex organic materials. Its derivatives are utilized in creating polymers and other materials with specific functional properties due to their unique electronic characteristics .

Case Studies

Eigenschaften

CAS-Nummer |

69267-51-2 |

|---|---|

Molekularformel |

C12H7NO3 |

Molekulargewicht |

213.19 g/mol |

IUPAC-Name |

2-nitrobenzo[e][1]benzofuran |

InChI |

InChI=1S/C12H7NO3/c14-13(15)12-7-10-9-4-2-1-3-8(9)5-6-11(10)16-12/h1-7H |

InChI-Schlüssel |

HXRMBVOCHDEAQH-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C(O3)[N+](=O)[O-] |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C(O3)[N+](=O)[O-] |

Key on ui other cas no. |

69267-51-2 |

Synonyme |

2-nitronaphtho(2,1-b)furan R 6597 R-6597 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.